

"IUPAC name and synonyms for Butyl cyclohexanecarboxylate"

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Compound of Interest

Compound Name: *Butyl cyclohexanecarboxylate*

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An In-Depth Technical Guide to **Butyl Cyclohexanecarboxylate** and its Isomers: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **Butyl Cyclohexanecarboxylate**, a significant ester in organic synthesis and industrial applications. We will delve into the critical distinctions between its primary isomers—n-butyl, sec-butyl, and tert-butyl—exploring their unique physicochemical properties, nomenclature, and applications. The document details robust synthetic protocols, including the foundational Fischer-Speier esterification, and examines the mechanistic principles that guide reaction choices. Core applications, from its role as a sterically hindered protecting group in pharmaceutical development to its use in the fragrance industry, are discussed in depth. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

Nomenclature and Isomeric Landscape

The term "**Butyl Cyclohexanecarboxylate**" refers to a family of isomers, each featuring a cyclohexane ring linked to a carboxylate ester group with a butyl chain. The specific configuration of this butyl group profoundly influences the molecule's steric profile and chemical reactivity, making precise identification crucial.

IUPAC Naming and CAS Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for the straight-chain isomer is **butyl cyclohexanecarboxylate**.^{[1][2][3]} However, understanding the branched isomers is essential for synthetic applications. Each isomer is uniquely identified by its Chemical Abstracts Service (CAS) number.

Key Isomers: n-Butyl, sec-Butyl, and tert-Butyl Cyclohexanecarboxylate

The primary isomers arise from the attachment point of the four-carbon butyl group to the ester's oxygen atom:

- **n-Butyl cyclohexanecarboxylate**: Features a linear butyl chain.
- **sec-Butyl cyclohexanecarboxylate**: The ester is formed with butan-2-ol, resulting in a branched, chiral structure.^[1]
- **tert-Butyl cyclohexanecarboxylate**: Incorporates a highly branched tert-butyl group, which imparts significant steric hindrance and chemical stability.^{[1][4]}

Table 1: Identifiers and Synonyms for **Butyl Cyclohexanecarboxylate** Isomers

Isomer	IUPAC Name	CAS Number	Common Synonyms
n-Butyl	butyl cyclohexanecarboxylate	6553-81-7[2][3][5][6]	Cyclohexanecarboxylic acid, butyl ester; Hexahydrobenzoic acid butyl ester[2][5]
sec-Butyl	butan-2-yl cyclohexanecarboxylate	6553-82-8[1]	Cyclohexanecarboxylic acid, sec-butyl ester; 1-methylpropyl cyclohexanecarboxylate[7]
tert-Butyl	tert-butyl cyclohexanecarboxylate	16537-05-6[8]	Cyclohexanecarboxylic acid, 1,1-dimethylethyl ester; Cyclohexanecarboxylic acid t-butyl ester[8]

Physicochemical Properties

The isomeric structure directly impacts the physical and chemical properties of the molecule, influencing its boiling point, density, solubility, and utility.

Core Molecular Attributes

All isomers share the same molecular formula and weight but differ in their three-dimensional arrangement, leading to distinct physical characteristics.

Table 2: Comparative Physicochemical Properties of **Butyl Cyclohexanecarboxylate** Isomers

Property	n-Butyl	sec-Butyl	tert-Butyl
Molecular Formula	C ₁₁ H ₂₀ O ₂ [1][2][5]	C ₁₁ H ₂₀ O ₂ [1]	C ₁₁ H ₂₀ O ₂ [8]
Molecular Weight	~184.27 g/mol [2][5][6]	~184.27 g/mol [1]	~184.27 g/mol [8]
Boiling Point	Not specified	220.6 °C at 760 mmHg[1]	91 °C at 25 mmHg[9]
Density	Not specified	0.95 g/cm ³ [1]	Not specified
Flash Point	Not specified	87.2 °C[1]	Not specified
Solubility in Water	Low[5]	18.52 mg/L (estimated)[7]	Not specified
Solubility in Ethanol	5509.97 g/L at 25°C[5]	Soluble	Soluble

Organoleptic Profile

For applications in fragrances, the odor profile is a key parameter. **Butyl cyclohexanecarboxylate** is noted for its pleasant scent.

- Odor Profile: Characterized primarily as fruity (69.68%) and green (54.94%), with underlying notes of apple and floral sweetness.[5] This profile makes it a valuable component in fragrance creation.[5]

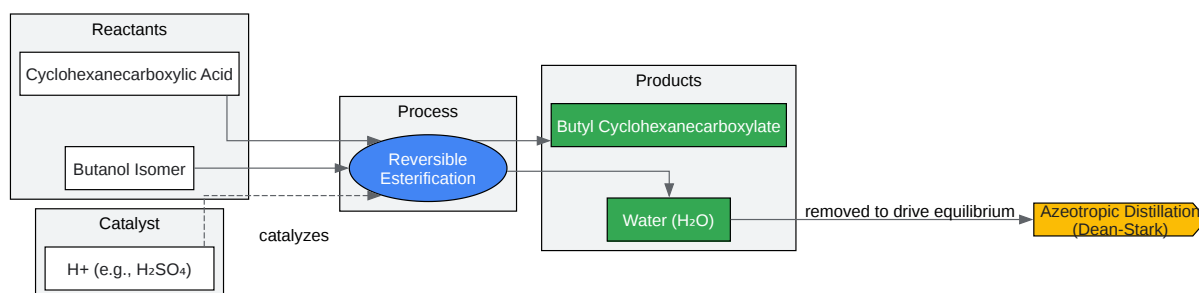
Synthesis and Mechanistic Considerations

The synthesis of **butyl cyclohexanecarboxylate** isomers is predominantly achieved through esterification, a cornerstone reaction in organic chemistry. The choice of method depends on the desired isomer, particularly its steric hindrance.

Primary Synthetic Pathway: Fischer-Speier Esterification

The most common and industrially scalable method for producing n-butyl and sec-**butyl cyclohexanecarboxylate** is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of cyclohexanecarboxylic acid with the corresponding alcohol (e.g., n-butanol).

Causality of Experimental Choice: The reaction is reversible. To achieve high yields, the equilibrium must be shifted toward the product side. This is accomplished by continuously removing the water byproduct via azeotropic distillation, typically using a Dean-Stark apparatus with a solvent like toluene. The strong acid catalyst (e.g., H_2SO_4) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.



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Caption: Fischer-Speier esterification workflow.

Detailed Experimental Protocol: Synthesis of n-Butyl Cyclohexanecarboxylate

This protocol describes a self-validating system for laboratory-scale synthesis.

- **Apparatus Setup:** Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Equip the flask with a magnetic stirrer.
- **Charging Reactants:** To the flask, add cyclohexanecarboxylic acid (1.0 eq), n-butanol (1.5 eq), and an appropriate solvent for azeotropic distillation (e.g., toluene, 2 mL per gram of

carboxylic acid).

- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the carboxylic acid weight).
- **Reaction:** Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect.
- **Workup:** Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure **n-butyl cyclohexanecarboxylate**.

Alternative Routes for Sterically Hindered Isomers

Synthesizing **tert-butyl cyclohexanecarboxylate** via Fischer esterification is inefficient due to the steric bulk of tert-butanol, which favors elimination over substitution. For such sterically demanding esters, alternative methods are employed. One highly effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to activate the carboxylic acid under mild conditions.^[4]

Core Applications in Research and Industry

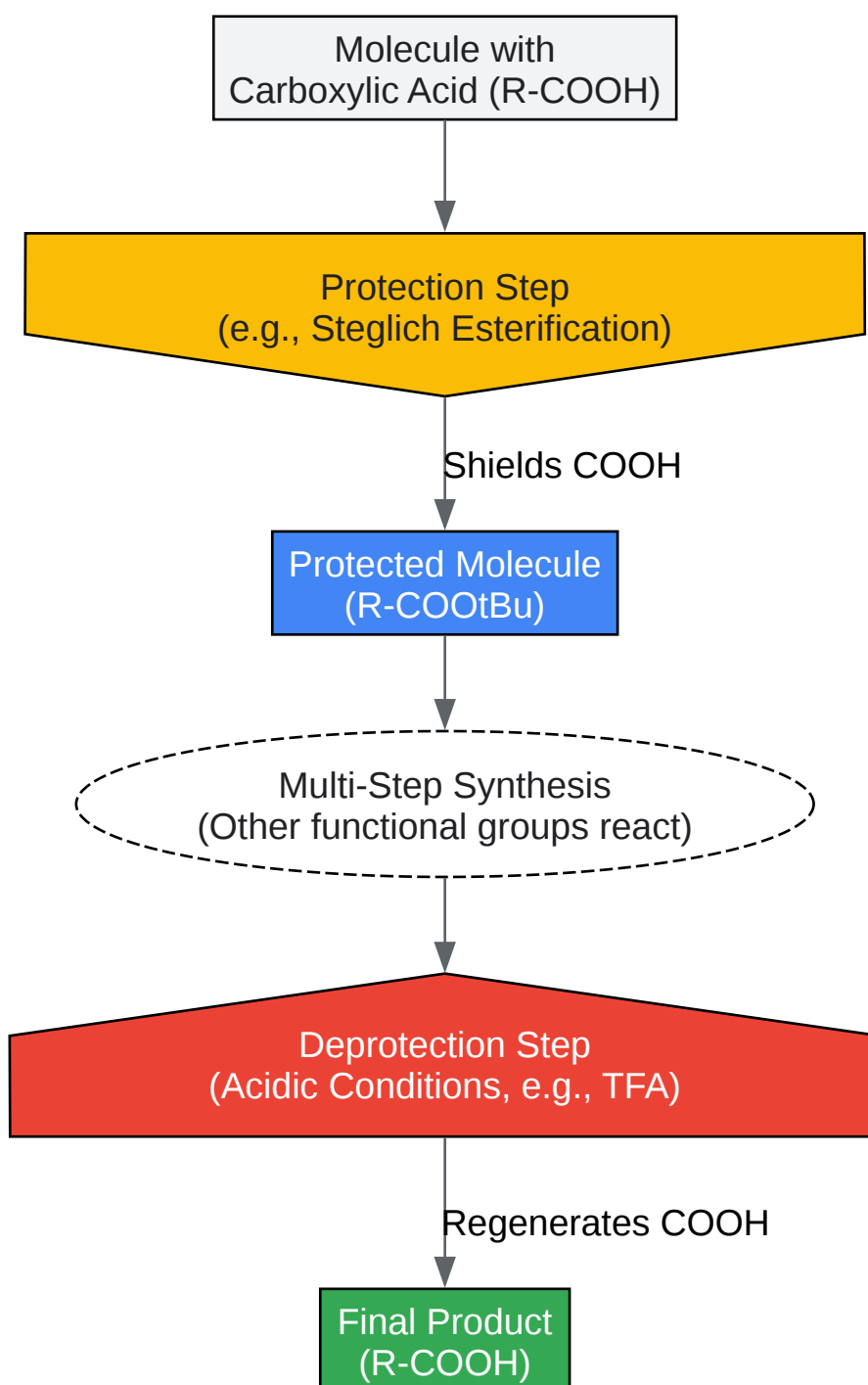
The unique properties of **butyl cyclohexanecarboxylate** and its isomers make them valuable in diverse fields.

Role as a Protecting Group in Multi-Step Synthesis

The tert-butyl ester is widely used as a protecting group for carboxylic acids in complex organic syntheses.^[4]

- **Expertise & Trustworthiness:** The steric hindrance of the tert-butyl group provides excellent stability, shielding the carboxylic acid functionality from a wide array of reagents, including

nucleophiles and reducing agents.[4] This stability is critical for preventing unwanted side reactions during multi-step synthetic sequences. The protecting group is robust yet can be selectively removed (deprotected) under specific acidic conditions (e.g., using trifluoroacetic acid), which typically do not affect other common protecting groups.[4] This orthogonal deprotection strategy is a cornerstone of modern synthetic chemistry.



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Sources

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